molecular formula C8H9ClO2 B092193 4-Chloro-1,2-dimethoxybenzene CAS No. 16766-27-1

4-Chloro-1,2-dimethoxybenzene

Cat. No.: B092193
CAS No.: 16766-27-1
M. Wt: 172.61 g/mol
InChI Key: RXJCXGJKJZARAW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1,2-dimethoxybenzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, 1,2-dimethoxybenzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at a temperature range of -5 to 20 degrees Celsius and takes about 2.5 to 5 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This is the most common reaction type for this compound. It can undergo further substitution reactions with electrophiles such as bromine or nitronium ions.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chlorine atom can be reduced to form 1,2-dimethoxybenzene.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) are used under acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include 4-bromo-1,2-dimethoxybenzene or 4-nitro-1,2-dimethoxybenzene.

    Oxidation: Products include 4-chloro-1,2-benzoquinone.

    Reduction: Products include 1,2-dimethoxybenzene.

Scientific Research Applications

4-Chloro-1,2-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1,2-dimethoxybenzene primarily involves its interaction with electrophiles and nucleophiles. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking the electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution product .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the chlorine substituent, making it less reactive in electrophilic aromatic substitution reactions.

    4-Bromo-1,2-dimethoxybenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    4-Fluoro-1,2-dimethoxybenzene: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

Uniqueness

4-Chloro-1,2-dimethoxybenzene is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing chlorine atom. This combination allows for a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJCXGJKJZARAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168342
Record name 4-Chloroveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-27-1
Record name 4-Chloroveratrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloroveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1,2-dimethoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a triple-necked flask of a liter, provided with a magnetic stirring system, with a thermometer, with a calcium chloride trap and with a dropping funnel, were introduced into the cold at about 0° C. and successively 138 g (1 mole) of veratrol then drop by drop 135 g (1 mole) of sulfuryl chloride. When the addition was terminated, the reaction medium was brought to room temperature, then after standing one hour was distilled under reduced pressure.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two

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